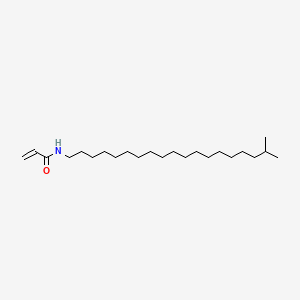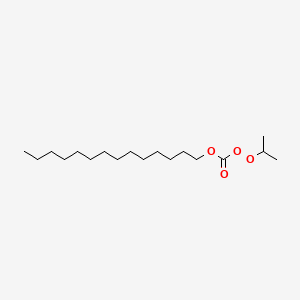
O-Tetradecyl OO-isopropyl peroxycarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Tetradecyl OO-isopropyl peroxycarbonate is a chemical compound known for its unique peroxycarbonate structure. It is characterized by the presence of a peroxycarbonate group, which is a functional group containing a peroxide bond (O-O) and a carbonate group (C=O). This compound is used in various industrial and scientific applications due to its reactivity and stability under certain conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Tetradecyl OO-isopropyl peroxycarbonate typically involves the reaction of tetradecyl alcohol with isopropyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate carbonate ester, which is then oxidized to form the peroxycarbonate compound. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and safety of the production process, making it suitable for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
O-Tetradecyl OO-isopropyl peroxycarbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen atoms to other substrates.
Reduction: Under certain conditions, it can be reduced to its corresponding alcohol and carbonate.
Substitution: The peroxycarbonate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products
Oxidation: The major products include oxidized organic compounds and carbon dioxide.
Reduction: The major products are tetradecyl alcohol and isopropyl carbonate.
Substitution: The major products depend on the nucleophile used but generally include substituted peroxycarbonates and the corresponding nucleophile derivatives.
Aplicaciones Científicas De Investigación
O-Tetradecyl OO-isopropyl peroxycarbonate has a wide range of applications in scientific research, including:
Chemistry: It is used as an initiator in polymerization reactions, particularly in the production of polyesters and polycarbonates.
Biology: The compound is used in the study of oxidative stress and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a bleaching agent in the textile industry.
Mecanismo De Acción
The mechanism of action of O-Tetradecyl OO-isopropyl peroxycarbonate involves the homolytic cleavage of the peroxide bond, leading to the formation of alkoxy and carbonate radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- O-Tetradecyl OO-tert-butyl peroxycarbonate
- O-Tetradecyl OO-ethyl peroxycarbonate
- O-Tetradecyl OO-methyl peroxycarbonate
Uniqueness
O-Tetradecyl OO-isopropyl peroxycarbonate is unique due to its specific alkyl chain length and the presence of an isopropyl group. This structure imparts distinct reactivity and stability characteristics, making it suitable for specific applications where other peroxycarbonates may not be as effective.
Propiedades
Número CAS |
94089-15-3 |
|---|---|
Fórmula molecular |
C18H36O4 |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
propan-2-yloxy tetradecyl carbonate |
InChI |
InChI=1S/C18H36O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(19)22-21-17(2)3/h17H,4-16H2,1-3H3 |
Clave InChI |
NJJUXHVBEOWMJF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)OOC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




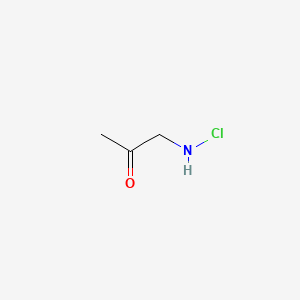
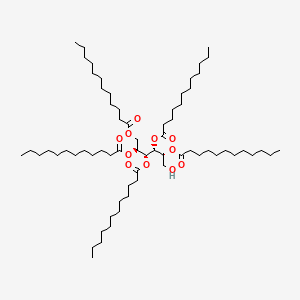

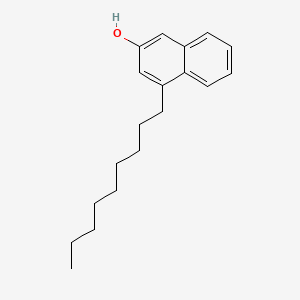

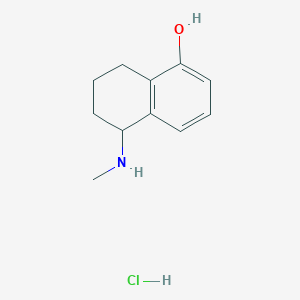
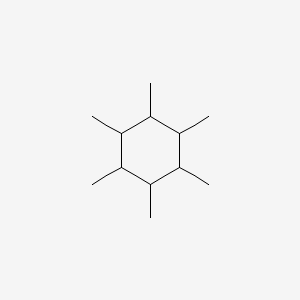
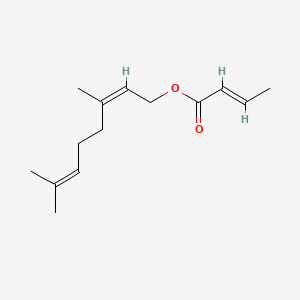
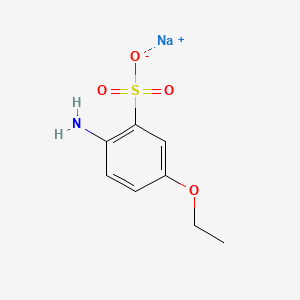
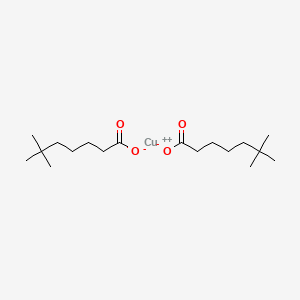
![1-[4-(4,4-Dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium hexafluorophosphate](/img/structure/B12655955.png)
